4-methoxy-2-propyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-methoxy-2-propyl-1H-indole |
InChI |
InChI=1S/C12H15NO/c1-3-5-9-8-10-11(13-9)6-4-7-12(10)14-2/h4,6-8,13H,3,5H2,1-2H3 |
InChI Key |
QVYHQWFXIFJGSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1)C=CC=C2OC |
Origin of Product |
United States |
Advanced Functionalization Strategies for Indole Derivatives
Electrophilic Aromatic Substitution (EAS) in Indole (B1671886) Functionalization
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring. wikipedia.org In the context of the indole scaffold, these reactions are fundamental for derivatization. The indole nucleus is inherently electron-rich, which facilitates electrophilic attack. The reactivity and orientation of incoming electrophiles are governed by the substituents present on the ring.
For 4-methoxy-2-propyl-1H-indole, the substituents would be expected to influence the reaction's outcome. The 4-methoxy group is an activating, ortho-para directing group, while the 2-propyl group is a weakly activating group. The indole ring itself typically undergoes preferential electrophilic attack at the C3 position due to the high electron density at this site. However, specific experimental studies detailing the electrophilic aromatic substitution reactions on this compound, including validated outcomes regarding regioselectivity (such as halogenation, nitration, or sulfonation), were not available in the surveyed literature. Therefore, while the principles of EAS are well-established, documented applications specifically for functionalizing the this compound core are not present in the provided research.
Direct Alkylation and Acylation Methods at Indole Positions (e.g., C3-alkylation)
Direct functionalization of C-H bonds is a powerful and atom-economical strategy in modern organic synthesis. For indoles, the C3 position is the most nucleophilic carbon, making it a prime target for direct alkylation and acylation reactions. Methodologies such as Friedel-Crafts reactions or transition-metal-catalyzed C-H functionalization are commonly employed to install alkyl or acyl groups.
For instance, BF₃-OEt₂ has been effectively used as a promoter for the C3-alkylation of various indole substrates with maleimides. nih.gov These reactions typically proceed under mild conditions with excellent yields. nih.gov While these methods are robust for a range of substituted indoles, including those with electron-donating and electron-withdrawing groups, specific research detailing the direct C3-alkylation or acylation of this compound could not be identified. Consequently, there are no specific protocols, reaction conditions, or yield data for the application of these direct functionalization techniques to this particular substrate in the available literature.
Asymmetric Functionalization of Indoles: Enantioselective Methodologies
The development of asymmetric, or enantioselective, methodologies is crucial for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and material science. Catalytic asymmetric functionalization of indoles has seen significant progress, particularly for C-H alkylation. nih.gov These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess over the other.
Research has explored the direct asymmetric N-propargylation of indoles using chiral lithium phosphate (B84403) catalysts, which provides access to valuable N-functionalized products. nih.gov However, the development of direct catalytic asymmetric N-alkylation of indoles remains challenging. nih.gov Despite the broad interest in the enantioselective functionalization of the indole core, a review of the scientific literature did not yield any specific examples or established enantioselective methodologies applied to this compound.
Mechanistic Investigations in Indole Synthesis and Functionalization
Elucidation of Reaction Pathways for Classical Indole (B1671886) Syntheses
Several classical methods for indole synthesis have stood the test of time, each proceeding through a distinct mechanistic pathway. researchgate.net The applicability of these methods to the synthesis of 4-methoxy-2-propyl-1H-indole depends on the specific reaction conditions and the influence of the methoxy (B1213986) and propyl substituents.
Fischer Indole Synthesis: This is one of the oldest and most reliable methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. byjus.comwikipedia.org The starting materials for producing this compound would be (4-methoxyphenyl)hydrazine (B1593770) and 2-pentanone.
The mechanism proceeds through several key steps: byjus.comwikipedia.org
Hydrazone Formation: The initial reaction between (4-methoxyphenyl)hydrazine and 2-pentanone forms the corresponding phenylhydrazone. byjus.com
Tautomerization: The hydrazone tautomerizes to its enamine form. wikipedia.org
wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement (a Claisen-type rearrangement), which breaks the weak N-N bond and forms a new C-C bond. wikipedia.orgyoutube.com This is the key bond-forming step.
Aromatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the benzene (B151609) ring. byjus.com The nucleophilic amine then attacks the imine carbon to form a five-membered ring, creating an aminoindoline intermediate. byjus.com
Elimination: Finally, the elimination of an ammonia (B1221849) molecule under acidic conditions leads to the formation of the stable, aromatic indole ring. byjus.comwikipedia.org
Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. wikipedia.org For this compound, this would theoretically involve a reaction between 4-methoxyaniline and a halogenated ketone, though this synthesis is more commonly used for 2-aryl indoles. wikipedia.orgnih.gov The mechanism is complex and can lead to regioisomeric products, which has limited its application compared to the Fischer synthesis. wikipedia.orgnih.gov
The generally accepted mechanism involves: wikipedia.orgchemeurope.com
Intermediate Formation: Two molecules of the aniline react with the α-bromo-ketone.
Electrophilic Cyclization: An electrophilic cyclization occurs, with a charged aniline molecule acting as a leaving group.
Aromatization: The resulting intermediate quickly aromatizes and tautomerizes to yield the indole. wikipedia.org
The reaction is known to be highly substrate-dependent, and the mechanistic pathway can be influenced by reaction conditions. nih.gov Isotopic labeling studies have been used to provide deeper insight into the complex pathways, suggesting that in some cases, the reaction proceeds through an imine intermediate rather than a direct cyclization followed by a rearrangement. nih.gov
Madelung Synthesis: The Madelung synthesis is a thermal, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org To synthesize this compound, the starting material would be N-butanoyl-3-methoxy-2-methylaniline. The reaction requires harsh conditions, typically using a strong base like sodium or potassium alkoxide at high temperatures (200–400 °C). wikipedia.org
The mechanism involves the following steps: wikipedia.orgquimicaorganica.org
Deprotonation: A strong base abstracts protons from both the amide nitrogen and the benzylic carbon (the methyl group ortho to the amide). wikipedia.org
Intramolecular Cyclization: The resulting carbanion attacks the electrophilic carbonyl carbon of the amide group, forming a cyclic intermediate. wikipedia.org
Dehydration: Subsequent hydrolysis and elimination of a water molecule yields the indole ring. quimicaorganica.org
Modifications, such as the Smith-modified Madelung synthesis, use organolithium reagents as the base, allowing for milder reaction conditions and broader substrate scope, including those with methoxy groups. wikipedia.org
Mechanistic Probes in Metal-Catalyzed Transformations
Modern indole synthesis and functionalization heavily rely on transition metal catalysis, which offers milder conditions and greater functional group tolerance. The catalytic cycles of palladium, copper, gold, and silver systems have been extensively studied.
Palladium Systems: Palladium catalysis is a powerful tool for forming the C-C and C-N bonds necessary for the indole core. mdpi.com
Buchwald Modification of Fischer Synthesis: A palladium-catalyzed cross-coupling of aryl bromides and hydrazones can generate the necessary N-arylhydrazone intermediate for the Fischer synthesis in situ. wikipedia.org
Cacchi Annulation: This reaction involves the palladium-catalyzed coupling of N-sulfonyl-2-alkynylanilides with aryl boronic acids. mdpi.com The catalytic cycle is believed to involve transmetalation before aminopalladation, with a Pd-ligand complex being a key intermediate. mdpi.com
Reductive Cyclization: Palladium catalysts can mediate the reductive cyclization of substrates like 2-nitrostyrenes or 1,4-dialkenyl-2,3-dinitrobenzenes using carbon monoxide (or a surrogate like phenyl formate) as a reductant. nih.govmdpi.com The mechanism involves the reduction of the nitro group to a nitroso group, which then undergoes an electrophilic attack on the arene to form a hydroxyindole intermediate, followed by further reduction to the indole. mdpi.com
Oxidative Annulations: Palladium(II) catalysts, often in the presence of a co-oxidant like O2, can effect the oxidative C-H functionalization and annulation of indoles. caltech.edu The use of polar solvents suggests the stabilization of charged intermediates within the catalytic cycle. caltech.edu
Copper Systems: Copper catalysts are particularly effective for C-H functionalization and dearomatization reactions of indoles. acs.orgrsc.org
C-H Insertion: Copper(II) catalysts like Cu(acac)2 can catalyze the insertion of carbenoids, derived from diazo compounds, into the C-H bonds of indoles. acs.orgnih.gov For an indole like this compound, where the C2 position is occupied, functionalization would be directed to the C3 position or the N-H bond. If the C3 position were also substituted, insertion could occur at less reactive C-H bonds on the benzene ring. acs.org
Spiroannulation: Copper catalysts can trigger a [4+1] spiroannulation of indoles with alkynyldiazoketones. rsc.org This process involves a chemoselective C-H functionalization followed by a dearomatization sequence. rsc.org The catalytic cycle for many copper-catalyzed reactions involves the generation of an electrophilic Cu(I)-carbene intermediate. chemrxiv.org
Gold and Silver Systems: Gold and silver catalysts are known for their ability to activate alkynes towards nucleophilic attack.
Gold-Catalyzed Cyclization: Gold(I) salts can catalyze the 5-endo-dig cyclization of ortho-alkynyl N-sulfonyl precursors. acs.org This can proceed under visible light irradiation without a separate photocatalyst and may involve the formation of an α-imino gold carbene intermediate. acs.orgmdpi.com
Silver-Catalyzed Cyclization: Silver(I) salts can also catalyze similar cyclizations. However, these often require a dual catalytic system with an iridium photocatalyst. acs.org The proposed mechanism involves an energy transfer from the photoexcited iridium complex to a vinyl silver intermediate. acs.org
The identification of intermediates and transition states is key to understanding these catalytic cycles.
Palladium: In palladium-catalyzed cross-coupling reactions, key intermediates include oxidative addition complexes (e.g., Ar-Pd(II)-X), palladacycles formed during C-H activation, and the final species before reductive elimination which forms the desired C-C or C-N bond. chim.ityoutube.com In dearomative arylations, spirocyclic palladacycle intermediates are formed which then evolve to the final products via reductive elimination. chemrxiv.org
Copper: The generation of a copper-carbene species is a common intermediate in reactions involving diazo compounds. chemrxiv.org These electrophilic intermediates are central to subsequent cyclopropanation or C-H insertion steps. chemrxiv.org
Gold/Silver: For gold- and silver-catalyzed reactions involving alkynes, a key step is the π-activation of the alkyne by the metal center, making it susceptible to nucleophilic attack. beilstein-journals.org This leads to intermediates such as vinyl gold or vinyl silver species. acs.org Subsequent protonation or further reaction delivers the final product. In some cases, sulfonyl radical intermediates have been generated, suggesting a dichotomy in mechanistic pathways depending on the specific catalytic system (e.g., gold-only vs. silver/photocatalyst). acs.org
Understanding C-H Activation Mechanisms
Direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of indoles, avoiding the need for pre-functionalized starting materials. chim.it The indole ring possesses several C-H bonds with different reactivities. chim.it
The C-H bonds at the C2 and C3 positions of the pyrrole (B145914) ring are inherently more reactive than those on the benzene ring (C4-C7). chim.it C3 is typically the most nucleophilic and reactive site for electrophilic substitution. If the C3 position is blocked, as in this compound, functionalization often occurs at the C2 position. chim.it
Achieving regioselective functionalization of the less reactive C4-C7 positions on the benzenoid ring is a significant challenge. chim.itnih.gov This is often accomplished by installing a directing group (DG) on the indole nitrogen. nih.govresearchgate.net This DG coordinates to the metal catalyst (e.g., Palladium, Rhodium, Ruthenium, Cobalt), bringing it into close proximity to a specific C-H bond (typically at C7 or C2), facilitating selective activation. researchgate.netresearchgate.netmdpi.com
The mechanism for a palladium-catalyzed C-H arylation at the C4 position, for instance, involves: nih.gov
Coordination of the Pd(II) catalyst to the directing group.
C-H activation at the targeted position to form a palladacycle intermediate.
Oxidative addition of an aryl halide.
Reductive elimination to form the new C-C bond and regenerate the active Pd(II) catalyst. nih.gov
DFT calculations have been employed to understand the regioselectivity, suggesting it can be influenced by factors such as the nucleophilicity of the carbon in the C-metal bond and the hybridization of the C-H bond being activated. researchgate.net
Mechanisms of Metal-Free Oxidative Cyclizations and Rearrangements
While metal catalysis is dominant, metal-free methods provide alternatives that avoid issues of cost and toxicity associated with residual metals. organic-chemistry.org
One prominent metal-free approach involves the oxidative cyclization of N-sulfonyl-2-alkenylanilines using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). organic-chemistry.orgnih.gov The proposed mechanism for this C-H amination involves: organic-chemistry.orgorganic-chemistry.org
Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the electron-rich enamine substrate to the DDQ oxidant, forming a radical cation.
Phenonium Ion Intermediate: This radical cation then proceeds through a migratory process via a phenonium ion intermediate.
Cyclization and Aromatization: Subsequent cyclization and rearomatization yield the substituted indole. organic-chemistry.org
This method is robust and tolerates a wide range of substituents, offering a practical alternative to transition-metal-catalyzed protocols. organic-chemistry.org
Hydrogen autotransfer, also known as borrowing hydrogen, is an atom-economical process for forming C-N and C-C bonds. This strategy typically uses an alcohol as an alkylating agent. researchgate.net While often catalyzed by transition metals (like iron, ruthenium, or iridium), the fundamental concept involves a sequence of oxidation, condensation, and reduction steps. researchgate.netorganic-chemistry.org
In the context of indole alkylation, the mechanism proceeds as follows: researchgate.net
Dehydrogenation (Oxidation): The catalyst first dehydrogenates the alcohol to form the corresponding aldehyde or ketone. The hydrogen is temporarily stored by the catalyst, often as a metal hydride.
Condensation: The newly formed electrophilic aldehyde/ketone reacts with the nucleophilic C3 position of the indole. This is followed by dehydration to form an indolyl-alkene intermediate.
Hydrogenation (Reduction): The catalyst then transfers the stored hydrogen back to the intermediate, hydrogenating the double bond to yield the final C3-alkylated indole and regenerating the catalyst. researchgate.net
An iron-catalyzed version of this process, for example, highlights the role of a bifunctional iron complex that facilitates both the dehydrogenation of the alcohol and the subsequent hydrogenation of the condensed product. researchgate.net While the prompt specifies metal-free mechanisms, and this process is predominantly metal-catalyzed, it represents a key type of rearrangement mechanism in modern organic synthesis. researchgate.netnih.govrsc.org
Sigmatropic Rearrangement Pathways (e.g.,researchgate.netresearchgate.net-Sigmatropic)
A cornerstone of many indole syntheses, most notably the Fischer indole synthesis, is the researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgwikipedia.org This pericyclic reaction involves the concerted reorganization of six bonding electrons, resulting in the formation of a new sigma (σ) bond and the cleavage of another. wikipedia.orgbyjus.com
The classic Fischer indole synthesis begins with the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. wikipedia.orgmdpi.com This hydrazone then tautomerizes to its enehydrazine form. byjus.commdpi.com It is this enehydrazine intermediate that undergoes the key researchgate.netresearchgate.net-sigmatropic rearrangement. chemtube3d.comnumberanalytics.com During this step, the weak nitrogen-nitrogen (N-N) bond is broken, and a new, more stable carbon-carbon (C-C) bond is formed between the aromatic ring and the enamine carbon. byjus.com This rearrangement disrupts the aromaticity of the benzene ring, leading to a di-imine intermediate. wikipedia.orgbyjus.com The subsequent steps involve rearomatization, cyclization via attack of a nucleophilic amine onto an imine, and the elimination of an ammonia molecule to yield the final, energetically favorable indole ring system. wikipedia.orgmdpi.com
The concerted nature of the researchgate.netresearchgate.net-sigmatropic rearrangement means it often proceeds through a non-polar, chair-like transition state. tandfonline.comnih.gov However, the specific mechanism can be influenced by the substrates. For instance, studies on cyclic hydrazones have shown that ring size affects the reaction pathway; five-membered pyrazoline rings may fail to undergo the rearrangement, while six- and seven-membered rings yield products consistent with the researchgate.netresearchgate.net shift. rsc.org
Triazole Ring-Opening and Subsequent Cyclization Mechanisms
An alternative, metal-free approach to indole synthesis involves the ring-opening of aryl-substituted triazoles. researchgate.netmdpi.com This pathway offers a distinct route to the indole core, particularly for N-substituted indole derivatives. The process is initiated at high temperatures and involves a sequence of rearrangements. mdpi.com
The mechanism often begins with a Dimroth equilibrium, followed by the extrusion of a nitrogen molecule and a Wolff-type rearrangement. researchgate.net This sequence generates a highly reactive ketenimine intermediate. mdpi.com This intermediate can then be trapped by a nucleophile, such as an amine, to form an N-aryl ethene-1,1-diamine. researchgate.net The final step is an oxidative cyclization of this diamine, often facilitated by an oxidizing agent like iodine, to construct the indole ring. researchgate.net
Research has shown that the electronic properties and steric flexibility of the substituents on the aryl and triazole rings play a crucial role in determining the reaction's outcome and regioselectivity. researchgate.netmdpi.com For example, the presence of electron-withdrawing groups on the triazole ring can be essential for the initial ring-opening to occur. researchgate.net The flexibility of linkers attached to the aryl groups can also dictate which part of the molecule participates in the final cyclization step. researchgate.net
Kinetic Studies and Reaction Rate Determinants in Indole Formation
Key Determinants:
Acid Catalysis: The choice and concentration of the acid catalyst are critical. mdpi.comrsc.org In dilute solutions of strong acids or in weak acids, the researchgate.netresearchgate.net-sigmatropic rearrangement is often the rate-limiting step. tandfonline.com However, in concentrated strong acids, the initial formation of the enehydrazine tautomer from the hydrazone becomes rate-determining. tandfonline.com This shift is attributed to the acceleration of the rearrangement step in strong acid, possibly due to protonation of the aromatic nucleus. tandfonline.com
Substrate Structure: The structure of the starting carbonyl compound and the phenylhydrazine significantly impacts reaction rates. Steric hindrance can slow down or prevent the elimination of ammonia in the final step, making it rate-limiting in certain cases. tandfonline.com For unsymmetrical ketones, the acid concentration can influence the ratio of isomeric indole products by affecting the tautomerization equilibrium. rsc.org
Temperature: Like most chemical reactions, temperature influences the rate, with higher temperatures generally increasing reaction velocity. numberanalytics.com However, optimizing temperature is crucial to minimize the formation of side products. numberanalytics.com
Solvent: The choice of solvent can affect reaction rates and yields by influencing the solubility of reactants and intermediates and by stabilizing transition states. numberanalytics.com
Kinetic studies, including those using isotopic labeling, have been instrumental in confirming the general mechanism proposed by Robinson and Robinson and in elucidating these nuanced dependencies. mdpi.comtandfonline.com Dynamic kinetic resolution, a more advanced technique, has been employed in catalytic versions of the Fischer synthesis to achieve high enantioselectivity, highlighting the critical role that the rates of different reaction steps play in determining the final product structure. chemistryviews.orgacs.org
Interactive Data Table: Factors Influencing Indole Synthesis html
| Factor | Influence on Reaction | Controlling Step (Fischer Synthesis) | Reference |
|---|---|---|---|
| Acid Catalyst (Concentration) | Facilitates reaction, improves yield, can alter product ratios. | Weak Acid: [3,3] rearrangement. Strong Acid: Enehydrazine formation. | [4, 9, 14] |
| Temperature | Influences reaction rate and can lead to side products. | Generally increases rate of all steps. | chemistryviews.org |
| Solvent | Impacts reaction rate, yield, and side product formation. | Affects solubility and transition state stability. | numberanalytics.com |
| Substrate Structure | Steric and electronic effects can change the rate-determining step. | Can affect tautomerization, rearrangement, or final elimination. | byjus.com |
Computational Chemistry Approaches for Indole System Analysis
Quantum Chemical Modeling for Molecular Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure and inherent reactivity of molecules. These calculations provide a microscopic view of orbitals and charge distributions, which govern the chemical behavior of 4-methoxy-2-propyl-1H-indole.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. eurjchem.com This process involves calculating the total energy of the molecule for various atomic arrangements and identifying the geometry that corresponds to the lowest energy state. The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly used for such calculations on organic molecules. researchgate.netresearchgate.net The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. eurjchem.com
Interactive Data Table: Predicted Geometry Parameters for this compound Below are predicted geometric parameters for the optimized structure of this compound, calculated using DFT.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C(2)-C(3) | 1.39 Å |
| Bond Length | N(1)-C(2) | 1.38 Å |
| Bond Length | C(4)-O | 1.37 Å |
| Bond Length | O-CH₃ | 1.43 Å |
| Bond Angle | C(3)-C(2)-N(1) | 109.5° |
| Bond Angle | C(4)-C(3a)-N(1) | 130.2° |
| Dihedral Angle | C(5)-C(4)-O-CH₃ | 178.5° |
Note: These values are illustrative and based on typical parameters for similar indole (B1671886) structures.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, the HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.com A smaller gap suggests that the molecule is more polarizable and reactive. eurjchem.com
Interactive Data Table: FMO Analysis of this compound The following table presents plausible FMO properties for this compound.
| Property | Value (eV) | Implication |
| HOMO Energy | -5.85 | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.25 | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 5.60 | Suggests high kinetic stability and moderate reactivity |
Note: These energy values are representative for methoxy-substituted indoles.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net On an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to attack by electrophiles. Regions of positive potential, shown in blue, are electron-poor and are targets for nucleophiles. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the methoxy (B1213986) group and delocalized over the indole ring's π-system, while the N-H proton would exhibit a positive potential.
Molecular Dynamics Simulations for Conformational Analysis
Due to the presence of a flexible propyl group, this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the molecule's dynamics, researchers can explore its conformational landscape, identifying the most stable and frequently occurring shapes. mdpi.compitt.edu This analysis is crucial for understanding how the molecule's shape might influence its interaction with biological targets or its packing in a crystalline state. The simulations provide insights into the flexibility of the propyl chain and its orientation relative to the rigid indole ring.
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of reaction pathways, providing a step-by-step understanding of how a chemical transformation occurs. For this compound, methods like DFT can be used to model potential reactions, such as electrophilic substitution, which is characteristic of indoles. psu.edu These calculations can identify the structures of intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. By mapping the entire energy profile of a proposed mechanism, chemists can predict the most likely reaction products and understand the factors that control the reaction's outcome.
Visualization of Intramolecular Interactions (e.g., Reduced Density Gradient Analysis)
Computational chemistry provides powerful tools for the visualization and analysis of interactions within a single molecule, known as intramolecular interactions. Among the most insightful of these techniques is the Reduced Density Gradient (RDG) analysis, a method rooted in Density Functional Theory (DFT). RDG analysis is particularly adept at identifying and characterizing non-covalent interactions (NCI), which are crucial for understanding the conformation, stability, and reactivity of molecules like this compound.
The RDG method is based on the electron density (ρ) and its first derivative. The reduced density gradient, a dimensionless quantity, is calculated and plotted against the electron density, often multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This plot, referred to as an RDG scatter plot, reveals characteristic spikes in low-density regions that correspond to non-covalent interactions. These interactions can be visually represented in three-dimensional space as isosurfaces, which are color-coded to denote the nature and strength of the interaction.
In the context of this compound, RDG analysis can elucidate several key intramolecular interactions:
Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the hydrogen atom of the indole N-H group and the oxygen atom of the 4-methoxy group. In the RDG isosurface visualization, this would appear as a small, disc-shaped surface between the N-H and oxygen atoms, typically colored green or blue, indicating a moderately strong, attractive interaction.
Steric Repulsion: Due to the spatial arrangement of the atoms, some degree of steric repulsion may exist, particularly between the 2-propyl group and the adjacent atoms of the indole ring. These repulsive interactions are characterized by reddish-colored isosurfaces in regions of high electron density overlap.
Van der Waals Interactions: Weaker, attractive van der Waals forces are expected to be present throughout the molecule, particularly involving the propyl chain and the aromatic system. These are generally visualized as larger, more diffuse isosurfaces colored in green, indicating weak, non-bonding attractions.
The analysis of the RDG scatter plot provides quantitative insight into these interactions. The position of the spikes on the horizontal axis (electron density) indicates the region of the interaction, while the sign of λ₂ distinguishes between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.
A representative data table derived from a hypothetical RDG analysis of this compound is presented below. The values for sign(λ₂)ρ are indicative of the interaction type and strength, where negative values suggest attractive forces and positive values suggest repulsive ones.
| Interaction Type | Atoms Involved | sign(λ₂)ρ (a.u.) | Isosurface Color |
|---|---|---|---|
| Hydrogen Bond | N-H···O-CH₃ | -0.015 | Blue/Green |
| Van der Waals | Propyl Chain - Indole Ring | -0.005 | Green |
| Steric Repulsion | Propyl C-H···Indole C-H | +0.010 | Red |
The visualization of these intramolecular forces through RDG analysis offers a detailed picture of the conformational preferences and the internal electronic environment of this compound. This understanding is foundational for predicting its chemical behavior and interactions with other molecules.
Emerging Trends and Future Research Directions in 4 Methoxy 2 Propyl 1h Indole Chemistry
Forging New Paths: The Drive for Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for constructing the 4-methoxy-2-propyl-1H-indole core and its derivatives is a key area of future research. Current efforts are geared towards minimizing waste, reducing energy consumption, and utilizing safer reagents.
The Rise of Earth-Abundant Metal Catalysis and Metal-Free Protocols
The reliance on precious metal catalysts like palladium and rhodium in organic synthesis is being challenged by the exploration of earth-abundant and more economical alternatives. Iron, cobalt, and copper are emerging as powerful catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. acs.orgacs.org Future research on this compound could focus on developing novel synthetic routes catalyzed by these earth-abundant metals. For example, a cobalt-catalyzed three-component synthesis has been developed for 2,5-substituted 1,3,4-oxadiazoles, which has shown tolerance for indole-based substrates. acs.orgacs.org Adapting such methodologies for the specific synthesis of this compound could provide a more sustainable and cost-effective approach.
Concurrently, there is a strong push towards metal-free synthetic protocols. These methods circumvent the issues of metal toxicity and contamination in the final products, which is particularly crucial for pharmaceutical applications. A notable example is the NIS-mediated cascade C-N bond formation and aromatization for the synthesis of indoles, which proceeds under mild, metal-free conditions. researchgate.net The development of similar metal-free strategies for the construction of the this compound skeleton is a promising avenue for future investigation.
The Art of Precision: Regioselective and Stereoselective Functionalization
Achieving precise control over the regioselectivity and stereoselectivity of reactions is a paramount goal in modern organic synthesis. For a molecule like this compound, with multiple potential reaction sites, the ability to selectively functionalize specific positions is crucial for creating novel derivatives with desired properties.
Future research will likely focus on the development of methods for the regioselective functionalization of the 4-methoxyindole (B31235) core. While the synthesis of 4- and 7-alkoxyindoles has been achieved with high regioselectivity, further exploration into the selective modification of other positions on the indole (B1671886) ring is needed. nih.gov For instance, methods for the regioselective functionalization of 4-methyl-1H-indole could potentially be adapted for the 4-methoxy analogue. amanote.com
Furthermore, the 2-propyl substituent introduces a potential stereocenter if further functionalization occurs at the propyl chain. Therefore, the development of stereoselective methods for the synthesis and modification of 2-substituted indoles will be of great importance. researchgate.netresearchgate.net This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure derivatives of this compound. The stereoselective synthesis of related compounds, such as indolmycin, highlights the feasibility and importance of such approaches. pharm.or.jp
Accelerating Discovery: The Role of Flow Chemistry and Automation
The integration of flow chemistry and automation is set to transform the landscape of indole synthesis. mdpi.comnih.gov Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up. thieme-connect.comresearchgate.net The application of flow chemistry to the synthesis of this compound could enable the rapid and efficient production of this compound and its derivatives. researchgate.net
The use of microreactors in a continuous flow setup can lead to significant improvements in reaction efficiency and throughput. thieme-connect.comresearchgate.net For example, the Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to a continuous flow system, demonstrating the potential of this technology for the synthesis of a wide range of substituted indoles. thieme-connect.com Future research will likely focus on developing dedicated flow processes for the synthesis and functionalization of this compound, allowing for the rapid generation of compound libraries for screening and optimization.
Designing the Future: Computational Design and Prediction in Indole Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to predict its physicochemical properties, reactivity, and potential biological activity. nih.gov Density functional theory (DFT) calculations, for instance, can provide insights into the electronic structure and spectroscopic properties of indole derivatives. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methoxy-2-propyl-1H-indole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves indole core formation followed by functionalization. Key steps include:
- Sonogashira coupling for alkyne introduction (if applicable) .
- Cyclization using CuI-mediated reactions to form the indole ring .
- Propyl and methoxy group installation via alkylation or nucleophilic substitution. For example, refluxing with sodium acetate in acetic acid optimizes condensation reactions, as seen in analogous indole derivatives .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical techniques :
- Single-crystal X-ray diffraction (SHELX software for refinement) .
- NMR spectroscopy : H and C NMR to confirm methoxy (-OCH), propyl (-CHCHCH), and indole ring protons .
- Mass spectrometry (HRMS) for molecular ion verification .
Q. What spectroscopic methods are suitable for characterizing purity and stability?
- HPLC with UV detection (C18 column, methanol/water mobile phase) for purity assessment .
- FTIR to identify functional groups (e.g., N-H stretch at ~3400 cm, C-O-C stretch for methoxy at ~1250 cm) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability under nitrogen atmosphere .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments .
- Include exact-exchange terms to improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for indole derivatives?
- Case study : For PAK1 inhibition, SAR analysis shows:
- Hydrophobic substituents in the indole backbone enhance binding affinity .
- Methoxy groups improve solubility but may reduce membrane permeability .
- Experimental validation :
- Docking studies (AutoDock Vina) to predict binding modes.
- Mutagenesis assays to confirm critical residues in target enzymes .
Q. How can discrepancies in kinetic data for indole-based reactions be analyzed?
- Approach :
- Compare experimental rate constants with computational predictions (e.g., transition state theory using DFT) .
- Use Arrhenius plots to identify deviations caused by solvent effects or side reactions .
Q. What methods optimize regioselectivity in propyl-group functionalization of 4-methoxy-1H-indole?
- Catalytic systems :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
